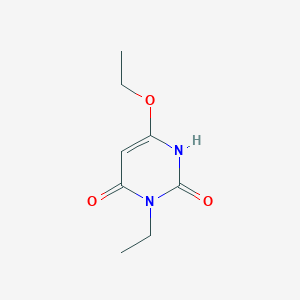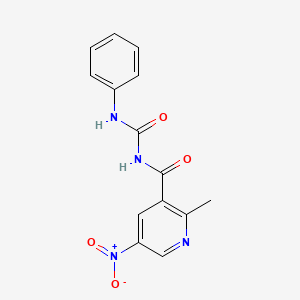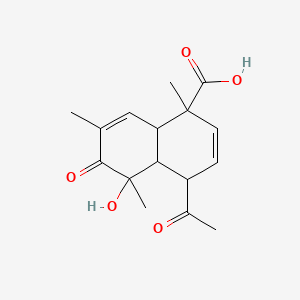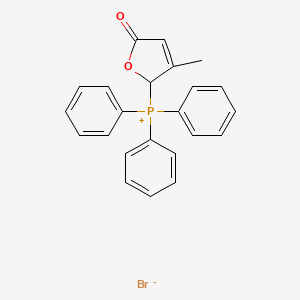![molecular formula C33H32B3F12P2Rh B14600521 Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate CAS No. 60430-43-5](/img/structure/B14600521.png)
Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate is a complex organometallic compound. It is primarily used as a catalyst in various chemical reactions due to its unique structure and reactivity. The compound consists of a rhodium center coordinated with bicyclo[2.2.1]hepta-1,3-diene and 2-diphenylphosphanylethyl(diphenyl)phosphane ligands, stabilized by tritetrafluoroborate anions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate typically involves the coordination of rhodium with the ligands under controlled conditions. One common method involves the reaction of rhodium chloride with bicyclo[2.2.1]hepta-1,3-diene and 2-diphenylphosphanylethyl(diphenyl)phosphane in the presence of a base, followed by the addition of tritetrafluoroborate to stabilize the complex .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors to ensure high yield and purity. The process includes precise control of temperature, pressure, and reaction time to optimize the formation of the desired complex .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium complexes using suitable reducing agents.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes, while reduction may produce rhodium(I) complexes .
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate exerts its effects involves the coordination of the rhodium center with various substrates. This coordination activates the substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Rhodium(III) chloride: A simpler rhodium complex used in similar catalytic applications.
Rhodium(III) acetate: Another rhodium complex with different ligands, used in organic synthesis.
Rhodium(III) carbonyl chloride: A rhodium complex with carbonyl ligands, used in hydroformylation reactions.
Uniqueness
Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate is unique due to its specific ligand arrangement, which provides distinct reactivity and selectivity in catalytic applications. The presence of bicyclo[2.2.1]hepta-1,3-diene and 2-diphenylphosphanylethyl(diphenyl)phosphane ligands imparts unique electronic and steric properties, making it highly effective in certain reactions .
Propiedades
Número CAS |
60430-43-5 |
|---|---|
Fórmula molecular |
C33H32B3F12P2Rh |
Peso molecular |
853.9 g/mol |
Nombre IUPAC |
bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate |
InChI |
InChI=1S/C26H24P2.C7H8.3BF4.Rh/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-2-7-4-3-6(1)5-7;3*2-1(3,4)5;/h1-20H,21-22H2;1-2H,3-5H2;;;;/q;;3*-1;+3 |
Clave InChI |
UTAADWKNPZHVRK-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CC2=CC=C1C2.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Rh+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene](/img/structure/B14600446.png)

![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine](/img/structure/B14600452.png)









![5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole](/img/structure/B14600519.png)

